2-chloro-N-(3-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(3-nitrophenyl)acetamide is an organic compound belonging to the acetanilide class. It is characterized by the presence of a chloro group at the second position and a nitro group at the third position on the phenyl ring, attached to an acetamide moiety. This compound is known for its antibacterial properties and is used in various scientific research applications.
Scientific Research Applications
2-chloro-N-(3-nitrophenyl)acetamide is used in various scientific research applications, including:
Antibacterial studies: It has shown potential against bacterial strains such as Klebsiella pneumoniae.
Pharmacokinetic studies: Its pharmacokinetic profile is studied to understand its absorption, distribution, metabolism, and excretion.
Toxicological studies: Its cytotoxicity and mutagenicity are evaluated to assess its safety for potential therapeutic use.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial drugs .
Mode of Action
This compound interacts with its target, the penicillin-binding protein, by stabilizing the molecule in the target enzyme at the site . This interaction promotes cell lysis , leading to the death of the bacterial cell .
Biochemical Pathways
It’s known that the compound interferes with the function of penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall . This disruption leads to cell lysis and ultimately, the death of the bacterial cell .
Pharmacokinetics
Preliminary studies suggest that the compound has an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
The result of the action of this compound is the death of the bacterial cell. By interacting with the penicillin-binding protein and promoting cell lysis, the compound effectively kills the bacteria .
Future Directions
Biochemical Analysis
Biochemical Properties
2-chloro-N-(3-nitrophenyl)acetamide interacts with various enzymes and proteins in biochemical reactions . It has been suggested that this compound acts on penicillin-binding protein, promoting cell lysis .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted acetamides.
Reduction: 2-chloro-N-(3-aminophenyl)acetamide.
Hydrolysis: 3-nitroaniline and acetic acid.
Comparison with Similar Compounds
2-chloro-N-(3-nitrophenyl)acetamide is structurally similar to other acetanilide derivatives such as:
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(2-nitrophenyl)acetamide
- N-(3-nitrophenyl)acetamide
The uniqueness of this compound lies in the specific positioning of the chloro and nitro groups, which contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N-(3-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBHRCPNMDOUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906207 | |
Record name | 2-Chloro-N-(3-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-71-4 | |
Record name | 2-Chloro-N-(3-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(3-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the N—H bond in 2-chloro-N-(3-nitrophenyl)acetamide?
A1: The N—H bond in this compound adopts an anti conformation with respect to the meta-nitro group on the phenyl ring. This conformation has been observed in similar compounds, such as 2,2-dichloro-N-(3-nitrophenyl)acetamide (3NPDCA) and 2,2,2-trichloro-N-(3-nitrophenyl)acetamide (3NPTCA) []. This structural feature is noteworthy as it can influence the molecule's interactions with other molecules.
Q2: How does the structure of this compound compare to related compounds?
A2: The geometric parameters of this compound are similar to those found in other acetanilide derivatives, including 2-chloro-N-(4-methylphenyl)acetamide and 2,2-dichloro-N-phenylacetamide [, ]. This suggests that despite variations in substituents on the phenyl ring, the core structure and potentially some properties remain consistent.
Q3: What type of intermolecular interactions are observed in the crystal structure of this compound?
A3: Intermolecular N—H⋯O hydrogen bonds are observed in the crystal structure of this compound [, ]. These interactions contribute to the packing arrangement of the molecules within the crystal lattice and can influence physical properties like melting point and solubility.
Q4: Can this compound be synthesized and if so, what is a possible synthetic route?
A4: Yes, this compound can be synthesized. One reported method involves reacting 3-nitroaniline with chloroacetyl chloride in the presence of acetone []. This reaction yields this compound as the product.
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